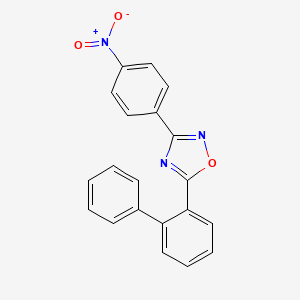
4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide, also known as MMBC, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. MMBC belongs to the class of synthetic cannabinoids that mimic the effects of natural cannabinoids found in the cannabis plant.
Mecanismo De Acción
4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide binds to the CB1 and CB2 receptors in the brain, which are G protein-coupled receptors. These receptors are responsible for the regulation of various physiological processes, including pain sensation, mood, and appetite. 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide activates these receptors, leading to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric effects of cannabinoids.
Biochemical and Physiological Effects
4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide has been shown to have similar effects to natural cannabinoids found in the cannabis plant. These effects include analgesia, sedation, and appetite stimulation. 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide in lab experiments is its stability and purity. 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide is synthesized in its pure form, making it easy to use in experiments without the need for further purification. However, one limitation of using 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide is its potency, which can make it difficult to accurately dose in experiments.
Direcciones Futuras
There are several future directions for 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide research. One area of interest is the potential use of 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide in cancer therapy. Studies have shown that cannabinoids have anti-tumor effects, and 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide may have similar properties. Another area of interest is the development of 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide analogs with improved potency and selectivity for the CB1 and CB2 receptors. These analogs may have potential therapeutic applications in a variety of conditions, including pain management and inflammation. Finally, further research is needed to fully understand the mechanism of action of 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide and its potential therapeutic effects.
Métodos De Síntesis
4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide is synthesized by reacting 4-methoxybenzoyl chloride with 2-methylphenylmagnesium bromide, followed by coupling with biphenyl-3-carboxylic acid. The resulting compound is purified through column chromatography to obtain 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide in its pure form.
Aplicaciones Científicas De Investigación
4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide has been used in scientific research to investigate the endocannabinoid system and its potential therapeutic effects. Studies have shown that 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide binds to the CB1 and CB2 receptors in the brain, which are responsible for the regulation of various physiological processes, including pain sensation, mood, and appetite. 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide has also been used to study the effects of cannabinoids on cancer cells and their potential use in cancer therapy.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-15-6-3-4-9-20(15)22-21(23)18-8-5-7-17(14-18)16-10-12-19(24-2)13-11-16/h3-14H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZTXOSVECDWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)
![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)


![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)





![4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5693098.png)
![N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5693101.png)
